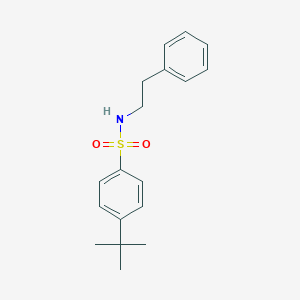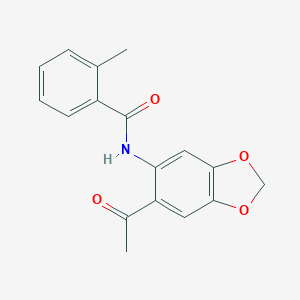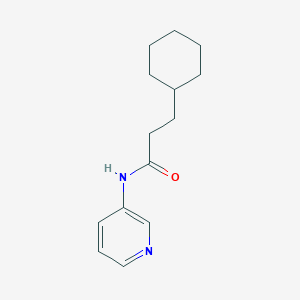
3-cyclohexyl-N-(3-pyridinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(3-pyridinyl)propanamide is an organic compound with the molecular formula C14H20N2O It is characterized by a cyclohexyl group attached to a propanamide backbone, with a pyridinyl group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-pyridinyl)propanamide typically involves the reaction of cyclohexylamine with 3-pyridinecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexyl-N-(3-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(3-pyridinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N-(3-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-cyclohexyl-N-(3-pyridinyl)propanamide: C14H20N2O
3-cyclohexyl-N-3-pyridinylbutanamide: C15H22N2O
3-cyclohexyl-N-3-pyridinylpentanamide: C16H24N2O
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and pyridinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H,16,17) |
Clave InChI |
GSKJRMGGPNRWRV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
SMILES canónico |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B310788.png)
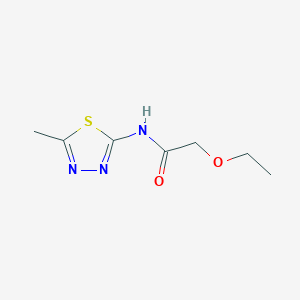


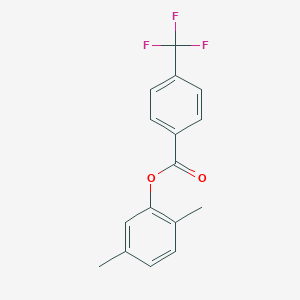

![4-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B310798.png)
![Ethyl 3-[(4-methoxyphenyl)sulfonylamino]benzoate](/img/structure/B310799.png)
![Ethyl 3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B310800.png)
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B310803.png)
![Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B310805.png)

